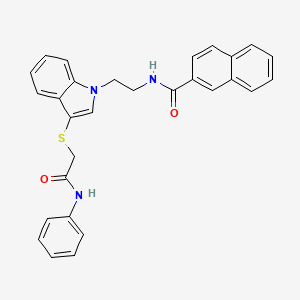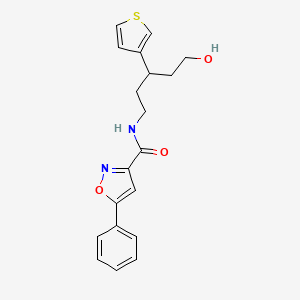
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is of interest due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3,4-dihydroisoquinoline - 3,4-dihydroisoquinoline can be synthesized through the Pictet-Spengler reaction, starting from a β-phenylethylamine derivative and an aldehyde.
Step 2: Sulfonylation - The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Step 3: Alkylation - The sulfonylated product is subjected to alkylation using bromoethylamine or a similar reagent to introduce the 2-ethylamine side chain.
Step 4: Amidation - Finally, the alkylated product is reacted with cyclopentanecarbonyl chloride to form the amide bond, resulting in 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide.
Industrial Production Methods:
The industrial production of this compound would involve optimization of the above synthetic routes for scalability, using batch or continuous flow processes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be fine-tuned to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl and isoquinoline rings, forming various oxidized products.
Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions.
Major Products:
The major products formed from these reactions would vary based on the specific reagents and conditions used but may include hydroxylated, hydrogenated, or functionalized derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
This compound can serve as a building block for synthesizing more complex molecules, used in various organic synthesis applications.
Biology:
Studies may investigate its biological activity, such as enzyme inhibition or receptor binding, potentially leading to new bioactive compounds.
Medicine:
Its structural features suggest potential for drug development, particularly in targeting central nervous system disorders or other therapeutic areas.
Industry:
Industrial applications could include its use as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Wirkmechanismus
Molecular Targets and Pathways:
The exact mechanism of action would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its function.
It may interact with specific receptors or transporters, altering signaling pathways involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-N'-sulfonyl-3,4-dihydroisoquinoline derivatives.
Propanamide derivatives with varying side chains and functional groups.
Uniqueness:
The unique combination of the 3,4-dihydroisoquinoline, sulfonyl, and cyclopentyl moieties in this compound distinguishes it from other similar compounds.
Its specific structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
This is a brief dive into the fascinating world of 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide. Science truly never stops thrilling us, doesn't it?
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(10-9-16-5-1-2-6-16)20-12-14-25(23,24)21-13-11-17-7-3-4-8-18(17)15-21/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSVKXXMPDHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)



![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
![2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2993263.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2993270.png)
